

Live-Cell Imaging of Clezutoclax-Induced Apoptosis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clezutoclax is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to the BH3-binding groove of Bcl-2, Clezutoclax displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. Live-cell imaging provides a powerful tool for the real-time, quantitative analysis of Clezutoclax-induced apoptosis, offering critical insights into its mechanism of action, efficacy, and kinetics.

These application notes provide detailed protocols for monitoring **Clezutoclax**-induced apoptosis in living cells using common fluorescence microscopy techniques.

Mechanism of Action: Clezutoclax-Induced Apoptosis

Clezutoclax targets the Bcl-2 protein, a central regulator of the intrinsic apoptotic pathway. In cancer cells, the overexpression of Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK. **Clezutoclax** competitively binds to the BH3-binding groove of Bcl-2, liberating BIM. The freed BIM then activates BAX and BAK, which oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization

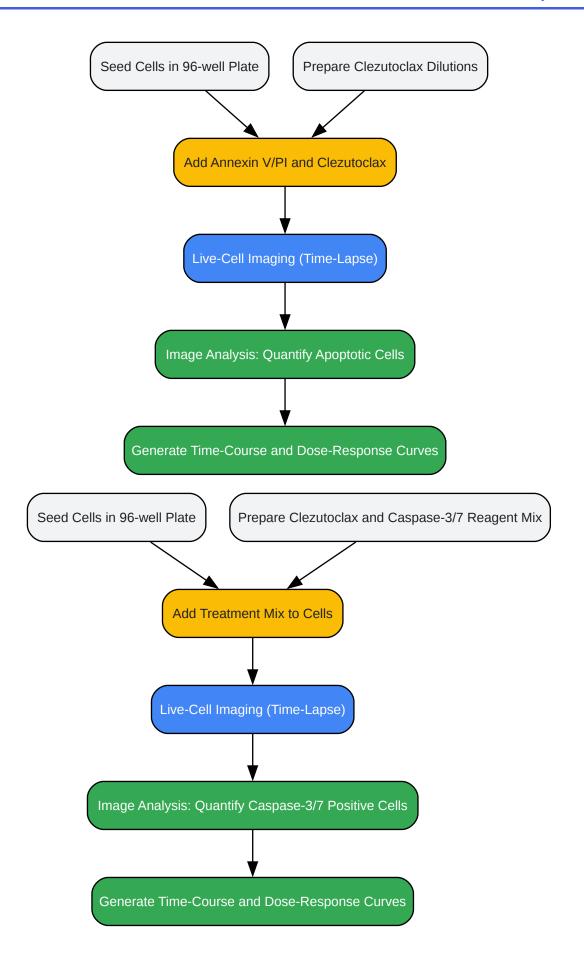






(MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.







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